Magnesium carbonate, basic, pentahydrate

Description

Significance of Basic Magnesium Carbonate Pentahydrate in Contemporary Chemical Research

Basic magnesium carbonate pentahydrate, known mineralogically as dypingite, is a hydrated basic carbonate of magnesium with the general formula Mg₅(CO₃)₄(OH)₂·5H₂O. sintef.nomdpi.com This compound has garnered significant attention in modern chemical research due to its unique properties and potential applications across various scientific and industrial domains. Its relevance stems from its role in environmental science, materials science, and geology.

In the field of environmental remediation, dypingite is investigated for its potential in carbon capture and sequestration (CCS). ngwm2024.se The formation of dypingite through the weathering of magnesium-rich minerals like serpentinite represents a natural pathway for sequestering atmospheric CO₂. ngwm2024.se Researchers are exploring ways to accelerate this process for industrial-scale carbon mineralization, converting gaseous CO₂ into a stable, solid carbonate. researchgate.net Furthermore, studies have highlighted its effectiveness in water purification, specifically in the removal of heavy metals such as Cr, Cd, Cu, Pb, and Ni from contaminated water sources. sintef.noresearchgate.net

In materials science, basic magnesium carbonate is valued as a flame retardant. up.ac.zaresearchgate.net Its decomposition upon heating releases water and carbon dioxide, which can suppress combustion and smoke emission in polymers. up.ac.za This makes it a non-toxic and environmentally friendly alternative to traditional halogenated flame retardants. up.ac.za Research is also active in controlling the synthesis of dypingite to produce specific morphologies, such as spherical or flower-like particles, which can be tailored for use as fillers or reinforcing agents in plastics and other composite materials. researchgate.netdicp.ac.cnicm.edu.pl

Overview of Hydrated Magnesium Carbonate Polymorphism in Scientific Inquiry

The MgO–CO₂–H₂O system gives rise to a diverse array of hydrated magnesium carbonate minerals, each differing in the number of water molecules and the presence of hydroxide (B78521) groups. nih.govnih.gov This polymorphism is a central topic of scientific inquiry, as the specific phase that forms is highly dependent on conditions such as temperature, pressure, pH, and the concentration of dissolved species. rsc.orgnih.gov Basic magnesium carbonate pentahydrate (dypingite) is one member of this complex family.

The various hydrated forms range from simple hydrates to more complex basic carbonates. Understanding the stability and transformation pathways between these polymorphs is crucial for both geological modeling and industrial applications. rsc.org For instance, nesquehonite (MgCO₃·3H₂O) is often a precursor to the formation of more stable phases like hydromagnesite (B1172092) or dypingite under certain environmental conditions. mdpi.comrsc.org Research indicates that dypingite itself may exist as a continuous series with varying degrees of hydration, transitioning towards hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O) under low humidity conditions. ngwm2024.seresearchgate.netgeoscienceworld.org

Below is a table summarizing the key polymorphs in the hydrated magnesium carbonate system.

| Mineral Name | Chemical Formula | Crystal System |

| Magnesite | MgCO₃ | Trigonal |

| Barringtonite | MgCO₃·2H₂O | Triclinic |

| Nesquehonite | MgCO₃·3H₂O | Monoclinic |

| Lansfordite | MgCO₃·5H₂O | Monoclinic |

| Dypingite | Mg₅(CO₃)₄(OH)₂·5H₂O | Monoclinic |

| Hydromagnesite | Mg₅(CO₃)₄(OH)₂·4H₂O | Monoclinic |

| Artinite | Mg₂(CO₃)(OH)₂·3H₂O | Monoclinic |

This table presents a selection of the most commonly studied hydrated magnesium carbonate minerals. ngwm2024.senih.govwikipedia.org

Historical Trajectories and Current Research Paradigms for Basic Magnesium Carbonate Pentahydrate

The study of basic magnesium carbonate pentahydrate began with its identification as a naturally occurring mineral. Dypingite was first described in 1970 by Gunnar Raade, who discovered it at the Dypingdal serpentine-magnesite deposit in Norway. sintef.noresearchgate.net Early research focused on its characterization as a new mineral species and its relationship to other known magnesium carbonates. For many years, information regarding its precise crystal structure and properties remained limited and sometimes inconsistent. sintef.no

The research paradigm has since shifted from basic mineralogical description to a focus on synthesis, characterization, and application. A significant portion of current research is dedicated to developing cost-effective and controllable methods for synthesizing basic magnesium carbonate. up.ac.za This includes methods like the carbonization of magnesium hydroxide slurries or precipitation from solutions of magnesium salts. up.ac.zameixi-mgo.comgoogle.com The goal is to control the compound's morphology, particle size, and purity to optimize its performance in specific applications. researchgate.neticm.edu.pl

Modern research also heavily investigates the transformation pathways and stability of dypingite. For example, studies have shown that high humidity can induce a phase transformation toward fully hydrated dypingite, while low humidity can reverse this process. ngwm2024.segeoscienceworld.org This has implications for its long-term stability in carbon storage applications. The development of dypingite-based "green" building materials and its use in environmental technologies are at the forefront of current investigations, reflecting a broader scientific trend towards sustainable chemistry and materials. researchgate.netresearchgate.net

Below is a table of key properties for basic magnesium carbonate pentahydrate.

| Property | Value |

| Chemical Formula | Mg₅(CO₃)₄(OH)₂·5H₂O |

| Molecular Weight | 485.65 g/mol |

| Appearance | White powder or crystals |

| Density | ~2.16 g/cm³ |

| Solubility | Insoluble in water, soluble in acid |

Data compiled from various sources. meixi-mgo.comamericanelements.com

Structure

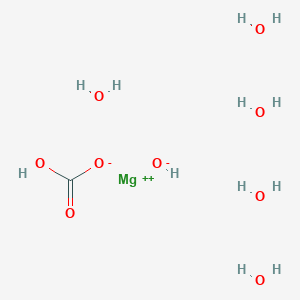

2D Structure

Properties

Molecular Formula |

CH12MgO9 |

|---|---|

Molecular Weight |

192.41 g/mol |

IUPAC Name |

magnesium;hydrogen carbonate;hydroxide;pentahydrate |

InChI |

InChI=1S/CH2O3.Mg.6H2O/c2-1(3)4;;;;;;;/h(H2,2,3,4);;6*1H2/q;+2;;;;;;/p-2 |

InChI Key |

PWRJGELXVCNTCM-UHFFFAOYSA-L |

Canonical SMILES |

C(=O)(O)[O-].O.O.O.O.O.[OH-].[Mg+2] |

Origin of Product |

United States |

Synthetic Methodologies and Process Engineering Investigations

Solution-Based Synthesis Approaches

Solution-based methods represent a primary route for the synthesis of basic magnesium carbonates, offering control over purity and morphology. These approaches typically involve the reaction of soluble magnesium precursors in aqueous environments with a carbonate source under controlled conditions.

The precipitation of basic magnesium carbonate from aqueous solutions is a widely employed and traditional method. This technique involves the reaction between a soluble magnesium salt and a soluble carbonate precursor. The choice of reactants and the control of reaction parameters are crucial in determining the composition and physical properties of the final product.

Commonly used soluble magnesium salts include magnesium chloride (MgCl₂) and magnesium sulfate (B86663) (MgSO₄). researchgate.netrsc.org The carbonate source is typically sodium carbonate (Na₂CO₃), sodium bicarbonate (NaHCO₃), or ammonium (B1175870) carbonate ((NH₄)₂CO₃). meixi-mgo.comsciencemadness.orgresearchgate.net When aqueous solutions of a magnesium salt and a carbonate are mixed, a precipitate of basic magnesium carbonate is formed, which is a hydrated complex of magnesium carbonate and magnesium hydroxide (B78521). sciencemadness.orgwikipedia.org

The reaction conditions significantly influence the characteristics of the precipitate. Key parameters include temperature, pH, reactant concentrations, and stirring rate. For example, the reaction of MgSO₄ with Na₂CO₃ at temperatures between 283 K and 313 K has been shown to produce needle-like nesquehonite (MgCO₃·3H₂O), while higher temperatures can lead to different morphologies. researchgate.net One method involves adding an aqueous magnesium chloride solution to an aqueous sodium carbonate solution. Another approach is the addition of ammonium carbonate to an aqueous magnesium sulfate solution. justia.com The reaction is preferably carried out with stirring to ensure uniformity. justia.com High-purity products can be obtained through routes that involve intermediate formation of magnesium bicarbonate, which is then processed. wikipedia.org

| Magnesium Salt | Carbonate Precursor | Temperature | Resulting Product/Morphology | Reference |

|---|---|---|---|---|

| Magnesium Sulfate (MgSO₄) | Sodium Carbonate (Na₂CO₃) | 283 K - 313 K | Needle-like Nesquehonite (MgCO₃·3H₂O) | researchgate.net |

| Magnesium Chloride (MgCl₂) | Sodium Carbonate (Na₂CO₃) | Not specified | Basic Magnesium Carbonate | justia.com |

| Magnesium Sulfate (MgSO₄) | Ammonium Carbonate ((NH₄)₂CO₃) | Not specified | Basic Magnesium Carbonate | meixi-mgo.comjustia.com |

| Magnesium Nitrate (Mg(NO₃)₂) | Sodium Bicarbonate (NaHCO₃) | 80 °C | 1D Whisker and 2D Nanosheet Hydrates | mdpi.com |

Hydrothermal synthesis offers a method for producing well-crystallized magnesium carbonate micro-particles. researchgate.net This technique involves carrying out the chemical reaction in an aqueous solution at temperatures above ambient and elevated pressures. By controlling reaction parameters such as temperature, time, and the concentration of reactants, it is possible to influence the morphology and crystal phase of the resulting basic magnesium carbonate.

Research has demonstrated the synthesis of self-assembled spherical-like basic magnesium carbonate (specifically Mg₅(CO₃)₄(OH)₂·4H₂O) in an aqueous system without the use of organic additives. researchgate.net The reaction time, stirring time, and temperature were identified as critical factors in controlling the final morphology of the product. researchgate.net For instance, using magnesium chloride hexahydrate and urea (B33335) as reactants, a porous, flower-like structure of basic magnesium carbonate was successfully prepared by maintaining the reaction at 100°C for 8 hours. scientific.net In another approach, low-temperature hydrothermal techniques using purified MgCl₂-rich brine and ammonium hydrogen carbonate solution have been optimized to produce one-dimensional acicular magnesium carbonate tri-hydrate. scientific.net Optimal conditions were found to be a reaction temperature of 40-50°C and a pH of 8.8-9.0, among other factors. scientific.net

| Reactants | Temperature | Time | Key Findings/Product | Reference |

|---|---|---|---|---|

| Magnesium Chloride Hexahydrate, Urea | 100°C | 8 hours | Porous basic magnesium carbonate with flower-like structure | scientific.net |

| MgCl₂-rich brine, Ammonium Hydrogen Carbonate | 40-50°C | 70 min (reaction), 3h (aging) | One-dimensional acicular Magnesium Carbonate Tri-hydrate | scientific.net |

| Aqueous solution (unspecified) | Varied | Varied | Spherical-like basic magnesium carbonate; morphology controlled by time and temp | researchgate.net |

The carbonation of magnesium hydroxide (Mg(OH)₂) suspensions is another significant pathway for synthesizing basic magnesium carbonate. This process involves introducing carbon dioxide (CO₂) gas into an aqueous slurry of Mg(OH)₂. sciencemadness.orggoogle.com The reaction chemistry can be complex, often proceeding through the formation of an intermediate magnesium bicarbonate (Mg(HCO₃)₂) solution. sciencemadness.orggoogle.com

The presence of water is crucial, as it facilitates the formation of intermediate hydrated magnesium carbonate species. columbia.edu Studies have shown that a hydrated environment promotes the carbonation of Mg(OH)₂. columbia.edu The temperature is a key parameter that determines the specific magnesium carbonate phase produced and its formation kinetics. columbia.edu For example, spherical basic magnesium carbonate with uniform particle size has been achieved by first hydrating MgO at 50°C for 1.5 hours before the carbonation step. researchgate.neticm.edu.pl

Precursor-Derived Synthesis Routes

These methodologies utilize existing solid compounds as starting materials, which are then chemically transformed into the desired basic magnesium carbonate pentahydrate. This can involve thermal treatment of other hydrated forms or the chemical conversion of natural minerals.

The synthesis of specific basic magnesium carbonates can be achieved through the controlled thermal decomposition of other hydrated magnesium carbonate precursors, such as nesquehonite (MgCO₃·3H₂O) or dypingite (Mg₅(CO₃)₄(OH)₂·4H₂O). mit.edunih.gov Upon heating, these compounds undergo a series of decomposition reactions involving the loss of water (dehydration) and carbon dioxide (decarbonation). mit.edu

The decomposition process of nesquehonite, for instance, begins with the loss of its three water molecules at temperatures below 250°C. nih.gov This can lead to the formation of an amorphous or ill-crystallized carbonate phase, which can be a precursor to other forms. nih.gov Similarly, the thermal decomposition of hydromagnesite (B1172092) (4MgCO₃·Mg(OH)₂·4H₂O) proceeds through dehydration at 100-300°C, followed by decarbonation at higher temperatures. mit.edu By carefully controlling the heating rate, atmosphere, and final temperature, it is possible to isolate intermediate basic magnesium carbonate phases. However, complete decomposition ultimately leads to the formation of magnesium oxide (MgO). mit.eduresearchgate.net The process can be influenced by the partial pressure of CO₂, which can alter the decomposition pathway. researchgate.net

| Precursor Compound | Decomposition Stage | Temperature Range (°C) | Event | Reference |

|---|---|---|---|---|

| Nesquehonite (MgCO₃·3H₂O) | Dehydration | < 250°C | Loss of three H₂O molecules | nih.gov |

| Hydromagnesite (4MgCO₃·Mg(OH)₂·4H₂O) | Dehydration | 100 - 300°C | Loss of water | mit.edu |

| Hydromagnesite (4MgCO₃·Mg(OH)₂·4H₂O) | Decarbonation | 350 - 650°C | Loss of CO₂ to form MgO | mit.edu |

Natural minerals rich in magnesium serve as viable substrates for the synthesis of basic magnesium carbonate. This approach is particularly relevant for large-scale industrial production. Minerals such as magnesite (MgCO₃) and dolomite (B100054) (a mixed calcium magnesium carbonate) are common starting materials. meixi-mgo.comcas.cn

One established method using dolomite involves an initial calcination step to produce a mixture of calcium oxide and magnesium oxide. This mixture is then hydrated. Subsequently, it undergoes a carbonization process where it reacts with carbon dioxide. This leads to the precipitation of calcium carbonate and the formation of a magnesium bicarbonate solution, which is then heated (pyrolysis) to precipitate basic magnesium carbonate. meixi-mgo.com

Another route starts with magnesite, from which basic magnesium carbonate with a composition of 4MgCO₃·Mg(OH)₂·H₂O has been prepared. cas.cn Olivine (B12688019) (Mg₂SiO₄), a magnesium silicate (B1173343) mineral, has also been investigated as a precursor. mdpi.com The carbonation of olivine can be carried out under high pressure and temperature in an autoclave, often in the presence of additives like sodium bicarbonate or oxalic acid to enhance the reaction efficiency and promote the formation of magnesium carbonate. mdpi.comresearchgate.net

Optimization of Reaction Parameters and Their Impact on Product Characteristics

The synthesis of dypingite is a nuanced process, highly sensitive to the conditions of its precipitation from aqueous solutions. The characteristics of the final product are intricately linked to the precise control of several key reaction parameters.

Influence of Temperature and Pressure Regimes on Crystallization

Temperature and pressure are pivotal in determining the crystalline phase of magnesium carbonate hydrates. Dypingite, along with its closely related counterpart hydromagnesite [Mg₅(CO₃)₄(OH)₂·4H₂O], is typically favored at intermediate temperatures.

At lower temperatures, generally below 40-50°C, the formation of nesquehonite (MgCO₃·3H₂O) is more common. As the temperature increases into the range of approximately 50-60°C, the transformation to basic magnesium carbonates like dypingite and hydromagnesite occurs. In some studies, dypingite has been observed as a precursor to the more stable hydromagnesite. For instance, in precipitation tests conducted between 50-60°C, dypingite was identified as a product, particularly in pilot-plant scale operations where precise temperature control can be challenging.

The partial pressure of carbon dioxide (PCO₂) also plays a crucial role. While high PCO₂ and elevated temperatures are generally required for the formation of the anhydrous form, magnesite (MgCO₃), the synthesis of hydrated and basic forms occurs under milder conditions. The transformation temperatures between different hydrated and basic forms are influenced by the PCO₂.

| Parameter | Condition | Predominant Magnesium Carbonate Phase |

| Temperature | < 40-50 °C | Nesquehonite (MgCO₃·3H₂O) |

| Temperature | 50-60 °C | Dypingite [Mg₅(CO₃)₄(OH)₂·5H₂O], Hydromagnesite [Mg₅(CO₃)₄(OH)₂·4H₂O] |

| Temperature | > 60 °C | Hydromagnesite [Mg₅(CO₃)₄(OH)₂·4H₂O] |

Regulation of Reactant Concentration and pH in Aqueous Media

The concentration of magnesium and carbonate ions in the aqueous solution, along with the pH, are critical factors influencing the nucleation and growth of dypingite crystals. The supersaturation of the solution, which is the driving force for precipitation, is directly controlled by these parameters.

The pH of the reaction medium significantly affects the availability of carbonate and hydroxide ions. The formation of basic magnesium carbonates, which contain hydroxide ions in their structure, is favored in alkaline conditions. Studies have shown that the pH can influence the transformation of nesquehonite to dypingite and hydromagnesite.

The initial concentration of reactants, such as magnesium chloride (MgCl₂) and sodium carbonate (Na₂CO₃), dictates the level of supersaturation. Higher supersaturation levels can lead to rapid nucleation and the formation of smaller crystals. Conversely, controlled, lower supersaturation can promote crystal growth and lead to larger, more well-defined crystals. The kinetics of dypingite formation are sensitive to these concentration gradients within the reactor.

| Parameter | Influence on Dypingite Synthesis |

| Reactant Concentration | Controls the supersaturation of the solution, which drives the precipitation process. Higher concentrations can lead to faster nucleation and smaller crystal sizes. |

| pH | Favors the formation of basic magnesium carbonates due to the increased availability of hydroxide ions. Influences the transformation of precursor phases like nesquehonite. |

Role of Chemical Additives and Organic Solvents in Modulating Synthesis

The addition of certain chemical compounds and organic solvents can significantly alter the crystallization pathway of magnesium carbonates. These additives can influence the crystal habit, phase selection, and kinetics of the reaction.

For instance, the presence of acetate (B1210297) has been shown to favor the formation of giorgiosite [Mg₅(CO₃)₄(OH)₂·5–6H₂O], a closely related hydrated basic magnesium carbonate, over dypingite. In one study, the conversion of nesquehonite in a 1M Mg-acetate solution at 50°C resulted in the synthesis of giorgiosite, whereas in the absence of acetate, dypingite was the product. This highlights the role of organic ligands in directing the crystallization process.

Organic solvents, such as ethanol (B145695), can also impact the synthesis. By reducing the dielectric constant of the solvent, ethanol can affect the hydration shell of the magnesium ions, which is a known kinetic barrier to the precipitation of anhydrous magnesium carbonate. While less studied for dypingite specifically, the principle of using organic solvents to modify solvation environments and influence crystal formation is a recognized strategy in crystallization engineering. Additives like sodium bicarbonate have also been noted to affect the properties of the precipitated basic magnesium carbonate. verifiedmarketresearch.com

| Additive/Solvent | Effect on Synthesis |

| Acetate | Promotes the formation of giorgiosite over dypingite from nesquehonite precursor. |

| Ethanol | Can alter the solvation of magnesium ions, potentially influencing nucleation and growth. |

| Sodium Bicarbonate | Can influence the properties of the final basic magnesium carbonate product. verifiedmarketresearch.com |

Control of Mass Transfer and Mixing Dynamics in Crystallization Processes

Mass transfer and mixing are critical process engineering parameters that govern the homogeneity of the reaction environment and, consequently, the properties of the crystallized product. In the precipitation of dypingite, efficient mixing is essential to ensure uniform distribution of reactants and to control local supersaturation.

Poor mixing can lead to localized areas of high supersaturation, which can result in rapid, uncontrolled nucleation and the formation of a wide particle size distribution. Computational Fluid Dynamics (CFD) is a powerful tool used to model and understand the complex interplay between fluid dynamics, mixing, and precipitation kinetics in a crystallizer. By simulating the flow patterns and concentration gradients, CFD can aid in the design and optimization of reactor configurations, including impeller type, speed, and feed locations, to achieve desired product characteristics.

Scalability and Industrial Viability of Basic Magnesium Carbonate Pentahydrate Synthesis

The industrial-scale production of basic magnesium carbonate, including dypingite, is driven by its diverse applications, such as in the manufacturing of refractory materials, flame retardants, fillers for plastics and rubber, and as an anticaking agent. The global market for basic magnesium carbonate was valued at USD 278.4 Million in 2023 and is projected to grow, indicating a steady industrial demand.

The economic feasibility of dypingite synthesis is influenced by several factors, including the cost of raw materials (e.g., magnesium-rich brines, magnesite), energy consumption, and the efficiency of the production process. Various industrial routes for the production of basic magnesium carbonates exist, such as the reaction of a soluble magnesium salt with an alkali carbonate or the carbonation of a magnesium hydroxide slurry.

The scalability of the synthesis process presents several challenges. Maintaining consistent product quality, particularly crystal size distribution and morphology, during scale-up requires careful consideration of the reactor design and operating conditions. Heat and mass transfer effects become more pronounced in larger reactors, necessitating robust control strategies to manage temperature and concentration gradients. The transition from batch to continuous processing is another aspect of industrial viability, offering potential for improved consistency and reduced operational costs. The profitability of dypingite production is also linked to the market value of the final product and the potential for co-product utilization.

Structural Elucidation and Advanced Characterization Studies

Crystallographic Investigations and Polymorph Identification

Crystallographic techniques are fundamental in determining the three-dimensional arrangement of atoms within a solid. For hydromagnesite (B1172092), these methods have been essential in defining its crystal structure and identifying its characteristics.

Single-crystal X-ray diffraction (XRD) stands as the definitive method for elucidating the precise atomic arrangement of crystalline materials. Studies on hydromagnesite have revealed a monoclinic crystal system belonging to the P2₁/c space group. wikipedia.orgiucr.orgosti.gov The structure is characterized by a three-dimensional framework built from MgO₆ octahedra and triangular carbonate ions. iucr.org

Within this framework, magnesium atoms exhibit octahedral coordination, with average Mg-O distances of approximately 2.04 to 2.10 Å. iucr.org The structure contains large cavities and is composed of corrugated layers of these MgO₆ octahedra linked with CO₃ groups. iucr.orgresearchgate.net The hydroxide (B78521) ions are integral to the magnesium-oxygen octahedra, while the water molecules are situated within the structural cavities, participating in a network of hydrogen bonds. osti.gov Crystals often appear as small, acicular or bladed tufts and rosettes, and commonly exhibit polysynthetic twinning on the {100} plane. mindat.orgarizona.edu

Table 1: Crystallographic Data for Hydromagnesite

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | wikipedia.orgiucr.orgmindat.org |

| Space Group | P2₁/c | wikipedia.orgiucr.orgmindat.org |

| Lattice Parameter 'a' | 10.105(5) - 10.11 Å | iucr.orgmindat.org |

| Lattice Parameter 'b' | 8.954(2) - 8.97 Å | iucr.orgmindat.org |

| Lattice Parameter 'c' | 8.378(4) - 8.39 Å | iucr.orgmindat.org |

| Angle 'β' | 114.44(5)° - 114.6° | iucr.orgmindat.org |

| Formula Units (Z) | 2 | iucr.orgarizona.edu |

Powder X-ray diffraction (PXRD) is a vital tool for routine phase identification and for assessing the purity of polycrystalline samples. The PXRD pattern for hydromagnesite is well-established, with a standard reference available from the Joint Committee on Powder Diffraction Standards (JCPDS) under file number 25-0513. researchgate.net The pattern exhibits characteristic high-intensity diffraction peaks at specific 2θ angles, with the most intense peaks typically observed at d-spacings of 5.79 Å and 2.899 Å. arizona.edu

This technique is routinely used to confirm the synthesis of pure hydromagnesite and to ensure the absence of other magnesium carbonate phases like nesquehonite or dypingite, or precursor materials such as brucite. niscpr.res.inresearchgate.net Researchers utilize PXRD to monitor the transformation of precursors into hydromagnesite and to verify the final product's identity. niscpr.res.inresearchgate.net Furthermore, precise analysis of the peak positions in a PXRD pattern allows for the refinement of the unit cell lattice parameters.

Beyond its well-defined crystalline form, basic magnesium carbonate can also exist in amorphous and nanocrystalline states. Amorphous magnesium carbonate (AMC) is often a precursor to the formation of crystalline hydrates. researchgate.net Structural analysis of AMC reveals that it is not entirely disordered but possesses a short-range order that mimics the local structure of crystalline hydromagnesite. researchgate.net Specifically, studies have shown that AMC is composed of structural elements similar to the corrugated layers of MgO₆ octahedra and CO₃ groups found in hydromagnesite. researchgate.net

The characterization of these non-crystalline forms requires techniques that can probe local atomic arrangements, such as Pair Distribution Function (PDF) analysis of X-ray scattering data. These analyses have identified characteristic atom-pair correlations in AMC, with the first and second peaks corresponding to C-O and Mg-O bonds, respectively. researchgate.net The synthesis of nanocrystalline hydromagnesite with controlled morphologies, such as porous rods or flower-like structures assembled from nanosheets, has also been reported, with PXRD and scanning electron microscopy (SEM) used to confirm their phase and morphology. niscpr.res.inresearchgate.net

Spectroscopic and Thermal Analysis Techniques

Spectroscopic and thermal analysis methods provide complementary information to crystallographic studies, offering insights into the vibrational properties of chemical bonds and the material's stability and decomposition behavior upon heating.

Vibrational spectroscopy, including both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in hydromagnesite. The spectra are characterized by distinct bands corresponding to the vibrations of the carbonate ions, hydroxide ions, and water molecules.

The carbonate ion (CO₃²⁻) gives rise to several characteristic vibrations. A very intense Raman band observed around 1121 cm⁻¹ is assigned to the ν₁ symmetric stretching mode of the carbonate group. scispace.comresearchgate.net The ν₃ antisymmetric stretching modes are typically strong in the infrared spectrum, appearing as a series of bands between 1387 and 1474 cm⁻¹, while being very weak in the Raman spectrum. scispace.comresearchgate.net The ν₂ in-plane bending modes are observed in the Raman spectrum as a series of peaks between 708 and 758 cm⁻¹. scispace.comresearchgate.net

The hydroxyl (OH) and water (H₂O) groups also produce distinct vibrational signatures. The OH stretching region in the Raman spectrum is characterized by bands around 3416, 3447, and 3516 cm⁻¹. scispace.comresearchgate.net In the infrared spectrum, Mg-OH stretching modes are identified at 3430, 3446, 3511, and 3685 cm⁻¹. scispace.com A broad band centered around 2940 cm⁻¹ in the infrared spectrum is attributed to the stretching vibrations of the water molecules of crystallization. scispace.comresearchgate.net

Table 2: Key Vibrational Bands for Hydromagnesite

| Wavenumber (cm⁻¹) | Technique | Assignment | Reference |

|---|---|---|---|

| ~1121 | Raman | CO₃²⁻ ν₁ symmetric stretch | scispace.comresearchgate.net |

| 1387, 1413, 1474 | FTIR | CO₃²⁻ ν₃ antisymmetric stretch | scispace.comresearchgate.net |

| 708, 716, 728, 758 | Raman | CO₃²⁻ ν₂ in-plane bend | scispace.comresearchgate.net |

| ~2940 | FTIR | H₂O stretching | scispace.comresearchgate.net |

| 3416, 3447, 3516 | Raman | OH stretching | scispace.comresearchgate.net |

| 3430, 3446, 3511, 3685 | FTIR | Mg-OH stretching | scispace.comresearchgate.net |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal decomposition of hydromagnesite. The process occurs in distinct, endothermic stages, resulting in the release of water and carbon dioxide. wikipedia.orgrockidentifier.com

The decomposition pathway generally involves three main steps:

Dehydration: The first stage begins at approximately 220 °C and corresponds to the release of the four molecules of water of crystallization. wikipedia.orgrockidentifier.com

Dehydroxylation: This is followed by the decomposition of the hydroxide ions to release an additional molecule of water, starting at around 330 °C. wikipedia.orgrockidentifier.com

Decarbonation: The final stage, the release of carbon dioxide from the carbonate groups, begins at about 350 °C and can extend to 550 °C, leaving a residue of magnesium oxide (MgO). wikipedia.orgresearchgate.net

TGA curves show the corresponding mass loss at each stage, while DSC curves show that each decomposition step is associated with an endothermic peak, indicating that heat is absorbed during the process. researchgate.netmdpi.com Some studies note that under specific conditions, such as a high partial pressure of CO₂, a distinct exothermic peak can appear around 540 °C, which is attributed to the crystallization of magnesite (MgCO₃) before its final decomposition. researchgate.net The entire decomposition process results in a total mass loss of approximately 54%. researchgate.net

Table 3: Thermal Decomposition Stages of Hydromagnesite

| Temperature Range (°C) | Process | Products Released | Thermal Event | Reference |

|---|---|---|---|---|

| ~220 - 330 | Dehydration | 4 H₂O | Endothermic | wikipedia.orgrockidentifier.com |

| ~330 - 350 | Dehydroxylation | H₂O | Endothermic | wikipedia.orgrockidentifier.com |

| ~350 - 550 | Decarbonation | 4 CO₂ | Endothermic | wikipedia.orgresearchgate.net |

Microscopic and Morphological Characterization

The microscopic and morphological characteristics of basic magnesium carbonate pentahydrate are critical to understanding its physical properties and performance in various applications. Electron microscopy techniques are paramount in revealing the intricate details of its particle structure, from the micrometer to the nanometer scale.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of basic magnesium carbonate pentahydrate. Research has demonstrated that the morphology and particle size are highly dependent on the synthesis conditions, such as temperature, pH, and stirring time.

Various morphologies have been successfully synthesized by carefully controlling these reaction parameters. At lower temperatures (room temperature to 328 K) and lower pH values, needle-like morphologies are typically observed. As the temperature and pH increase (333-368 K), the morphology transitions to sheet-like crystallites. These sheets can further self-assemble into more complex, layered structures, including spherical, rosette-like, and cake-like particles.

A self-assembled spherical-like basic magnesium carbonate with diameters in the range of 15-17 μm has been synthesized in an aqueous solution without the use of organic additives. rsc.org The formation of these spherical microspheres is favored at higher temperatures and pH values. rsc.orgresearchgate.net Studies have also shown that a hydration temperature of 50°C for 1.5 hours can yield spherical basic magnesium carbonate with a regular morphology and uniform particle size. researchgate.net However, deviations from these optimal conditions, such as extended hydration times or increased temperatures, can lead to the formation of irregular morphologies. researchgate.net

Other reported morphologies include flower-like structures, with dimensions of 1.5–3.0 micrometers in length and 100–500 nanometers in width, achieved under specific thermal decomposition times. unimi.it Additionally, hollow rod-like, peanut-hull, and leaf-like morphologies have been prepared from the pyrogenation of magnesium carbonate trihydrate. nih.gov

The following table summarizes the influence of synthesis parameters on the resulting morphology and particle size of basic magnesium carbonate.

| Synthesis Parameter | Resulting Morphology | Typical Particle Size |

| Lower Temperature (~328 K) & Lower pH | Needle-like | Axis diameter decreases with increasing temperature and pH researchgate.net |

| Higher Temperature (333-368 K) & Higher pH | Sheet-like, Spherical-like, Rosette-like, Cake-like | 15-17 μm for spherical particles rsc.org |

| Hydration at 50°C for 1.5 hours | Regular, uniform spherical particles | Not specified researchgate.net |

| Thermal decomposition (30 min) | Flower-like | 1.5–3.0 μm (length), 100–500 nm (width) unimi.it |

| Pyrogenation of MgCO₃·3H₂O | Hollow rod-like | 6–7 µm (length), 1–2 µm (diameter) nih.gov |

Transmission Electron Microscopy (TEM) provides higher resolution imaging compared to SEM, enabling the characterization of nanoscale features within the basic magnesium carbonate pentahydrate structure. TEM studies have revealed that microhemispheres of basic magnesium carbonate are composed of nanoflakes. acs.org

Coupled with selected area electron diffraction (SAED), TEM can provide crucial information about the crystallinity of the material. SAED patterns of the nanoflakes indicate that they are present in a polycrystalline form, with some degree of oriented assembly. acs.org This suggests that the larger micrometer-sized particles observed in SEM are, in fact, agglomerates of smaller, ordered nanocrystals. High-resolution TEM (HRTEM) can further elucidate the crystalline nature by visualizing the lattice fringes of the crystal structure.

Synchrotron Radiation-Based Spectromicroscopy for Chemical Environment and Coordination Analysis

Synchrotron radiation-based techniques offer powerful tools for probing the chemical environment and coordination of atoms within basic magnesium carbonate pentahydrate with high spatial and chemical sensitivity. Scanning Transmission X-ray Microscopy (STXM) combined with X-ray Absorption Near Edge Structure (XANES) spectroscopy is particularly insightful.

Studies on hydrated magnesium carbonate (HMC) phases, which include basic magnesium carbonates like dypingite, have been conducted using STXM at the Mg and O K-edges. rsc.orgresearchgate.net This combination of techniques allows for simultaneous microscopic observation and spectroscopic analysis, enabling the differentiation of various HMC phases and providing a comprehensive understanding of their interconnections. rsc.orgresearchgate.net

Mg K-edge XANES spectroscopy is highly sensitive to the local coordination and electronegativity of magnesium atoms, making it an excellent tool for fingerprinting different Mg-bearing phases. nih.gov The spectra for carbonates exhibit distinct post-edge features that can differentiate between structures with subtle modifications in their local environment. nih.gov For instance, the electronic structure and coordination geometry of Mg atoms in amorphous magnesium carbonate have been shown to be highly similar to those in nesquehonite, as revealed by their comparable Mg K-edge XANES spectra. nih.govresearchgate.net In crystalline structures like hydromagnesite and nesquehonite, Mg ions are coordinated by six oxygen atoms, forming MgO₆ octahedra. nih.gov

The analysis of XANES spectra is also subject to orientation effects, where the relative angle between the crystal axis and the polarization vector of the X-rays can influence the observed spectrum. rsc.orgresearchgate.net This phenomenon can provide further structural information about the arrangement of the crystallites within the material. These advanced synchrotron techniques are pivotal in shedding light on the structural and chemical differences among various hydrated magnesium carbonate phases and understanding the formation of interconnected networks that are crucial for their performance in applications such as cementitious materials. rsc.orgresearchgate.net

Crystallization Kinetics and Morphological Control Research

Mechanistic Studies of Nucleation and Crystal Growth in Complex Systems

Understanding the foundational steps of crystallization is key to manipulating the macroscopic properties of basic magnesium carbonate.

The formation of magnesium carbonate minerals can proceed through different crystallization pathways. While classical nucleation theory suggests a direct formation of a crystalline nucleus from a supersaturated solution, recent studies have highlighted the significance of non-classical pathways for magnesium carbonates. These alternative routes often involve the formation of amorphous precursor phases. anu.edu.auacs.orgresearchgate.net For instance, very high magnesium calcite and magnesite have been observed to form via an amorphous carbonate precursor. anu.edu.au This amorphous-to-crystalline pathway involves the initial precipitation of a disordered, hydrated phase that subsequently transforms into a more stable crystalline form. anu.edu.aujim.org.cn The presence of additives and the level of supersaturation can significantly influence which pathway is dominant. acs.orgtandfonline.com

A critical and often rate-determining step in the crystallization of magnesium carbonates is the dehydration of the magnesium ion (Mg²⁺). hec.ac.ukrsc.orgrsc.org In aqueous solutions, Mg²⁺ is strongly hydrated, forming a stable hexahydrate complex, [Mg(H₂O)₆]²⁺. rsc.orgrsc.org The high energy barrier required to remove water molecules from this primary hydration shell hinders the direct incorporation of Mg²⁺ into a crystal lattice. hec.ac.ukrsc.org

Research has shown that the kinetics of this dehydration process can be influenced by various factors. For example, computational studies have demonstrated that certain additives, such as bisulfide and carboxylic ions, can stabilize under-coordinated Mg-water complexes, thereby lowering the energy barrier for dehydration and promoting carbonate formation. hec.ac.uk This understanding is crucial for developing strategies to control the precipitation of specific magnesium carbonate phases.

The final morphology of a crystal is a direct consequence of the different growth rates of its various crystal faces, a phenomenon known as growth anisotropy. This anisotropy is governed by the specific surface energy of each crystal face. icm.edu.plicm.edu.pl Faces with higher surface energy tend to grow faster and may eventually disappear, while faces with lower surface energy grow more slowly and dominate the final crystal shape.

Molecular dynamics simulations have been employed to investigate the influence of hydration-carbonation conditions on the morphology of basic magnesium carbonate. These studies have revealed that specific crystal faces of precursor materials, such as the (1 1 1) and (2 0 0) faces of magnesium oxide, exhibit higher surface energies that promote the nucleation of precursor magnesium hydroxide (B78521), influencing the subsequent formation of the carbonate. icm.edu.plicm.edu.pljournalssystem.com By understanding and controlling the factors that affect the surface energies of different crystal faces, it is possible to direct the crystal growth towards desired morphologies.

Strategies for Controlled Particle Morphology and Size Distribution

Building on the fundamental understanding of crystallization mechanisms, researchers have developed various strategies to control the morphology and size of basic magnesium carbonate particles, leading to materials with tailored properties for specific applications.

The morphology of basic magnesium carbonate can be precisely engineered by carefully controlling synthesis parameters such as temperature, pH, reaction time, and the concentration of reactants. dicp.ac.cnnih.gov Through various synthesis routes, a diverse range of morphologies has been achieved:

Spherical Structures: Uniform, spherical particles of basic magnesium carbonate can be synthesized, often through a self-assembly process of smaller sheet-like crystallites. icm.edu.pldicp.ac.cn Achieving a regular spherical morphology with a uniform particle size is often dependent on specific hydration temperatures and times. icm.edu.plicm.edu.plresearchgate.net

Flower-like Architectures: Hierarchical, flower-like structures, typically composed of interconnected nanosheets or flakes, have been successfully prepared. researchgate.netresearchgate.net These complex structures can be obtained through hydrothermal routes or by using CO₂ bubbles as templates. researchgate.netresearchgate.net

Flaky and Needle-like Crystals: Depending on the reaction conditions, basic magnesium carbonate can also form flaky or needle-like (acicular) crystals. tandfonline.comnih.gov Lower temperatures and pH values tend to favor the formation of needle-like morphologies of magnesium carbonate hydrates. dicp.ac.cnnih.gov

The transformation between these morphologies is often a dynamic process. For instance, studies have shown a morphological evolution from initial agglomerates to needle-like particles, which then transform into more stable sheet-like particles that self-assemble into spherical structures. dicp.ac.cn

Below is an interactive data table summarizing the influence of key synthesis parameters on the resulting morphology of basic magnesium carbonate.

| Parameter | Value | Resulting Morphology |

| Temperature | Low (e.g., < 328 K) | Needle-like dicp.ac.cnnih.gov |

| Temperature | High (e.g., > 333 K) | Sheet-like, Spherical, Flower-like dicp.ac.cnnih.gov |

| pH | Lower | Needle-like dicp.ac.cnnih.gov |

| pH | Higher | Sheet-like, Spherical dicp.ac.cn |

| Hydration Time | Optimal (e.g., 1.5 hours at 50°C) | Regular Spherical icm.edu.plicm.edu.plresearchgate.net |

| Hydration Time | Prolonged | Irregular, Fragmented icm.edu.plicm.edu.plresearchgate.net |

A significant area of research has focused on the synthesis of porous magnesium carbonates, particularly mesoporous magnesium carbonate (MMC). wikipedia.orgmdpi.com These materials are characterized by high specific surface areas and tunable pore sizes, making them attractive for a variety of applications. wikipedia.orgrsc.org

A notable advantage of some MMC synthesis methods is that they are template-free. rsc.org In one common method, mesoporous structures are formed through the expansion of CO₂ gas during the synthesis process, which acts as a pore-forming agent. wikipedia.org The synthesis typically involves reacting magnesium oxide with methanol (B129727) under carbon dioxide pressure. wikipedia.org The average pore diameter of the resulting MMC can be controlled by adjusting the energy input during the solidification process. rsc.org This allows for the tailoring of the porous architecture to meet the specific demands of an application.

Phase Transformation Dynamics and Stability under Environmental Perturbations

The stability of hydrated magnesium carbonates, including the basic pentahydrate form, is transient, with environmental factors such as temperature and ambient carbon dioxide significantly influencing their transformation into more stable phases. These compounds are generally metastable, meaning they represent intermediate states in the geochemical carbonation process. rsc.orgmlfinfo.jp

Interconversion Mechanisms Among Hydrated Magnesium Carbonate Phases

The transformation between hydrated magnesium carbonate phases is a complex process governed by dissolution and reprecipitation mechanisms, often involving several intermediate and transitory compounds. mlfinfo.jpgeoscienceworld.org Nesquehonite (MgCO₃·3H₂O), a common precursor, readily precipitates at ambient temperatures but is unstable and transforms into more stable basic carbonates over time or with changes in environmental conditions. mlfinfo.jpresearchgate.net

Nesquehonite → Dypingite → Hydromagnesite (B1172092) inrs.ca

This progression involves a series of dissolution-reprecipitation steps. mlfinfo.jp Nesquehonite first dissolves, releasing magnesium, carbonate, and bicarbonate ions into the solution. Subsequently, the less hydrated and more thermodynamically stable phases, dypingite and then hydromagnesite, nucleate and grow from this solution. geoscienceworld.orgresearchgate.net Studies have identified other transitory phases, such as hitherto unreported transitory magnesium hydrate (B1144303) carbonates (TMHC), indicating the complexity of the intermediate steps. uchicago.edubrighton.ac.uk In some cases, particularly in the dry state, the transformation from nesquehonite can occur without a significant change in the crystal's external morphology. geoscienceworld.org

The kinetics of these transformations are highly dependent on temperature. For instance, increasing the temperature from 25°C to 90°C significantly accelerates the precipitation kinetics and shortens the transition period from nesquehonite to hydromagnesite. inrs.ca

Kinetic and Thermodynamic Influences of Carbon Dioxide Partial Pressure on Phase Formation

The partial pressure of carbon dioxide (PCO₂) is a critical thermodynamic factor that, along with temperature, dictates which magnesium carbonate phase will form and remain stable. mlfinfo.jpmdpi.com While the anhydrous form, magnesite (MgCO₃), is the most thermodynamically stable phase under most geological conditions, its formation is kinetically inhibited at ambient temperatures and pressures. rsc.orgnih.gov This kinetic barrier is primarily due to the high energy required to dehydrate the Mg²⁺ ion in aqueous solutions. rsc.org Consequently, metastable hydrated forms are preferentially precipitated. nih.gov

At near-ambient conditions, such as 25°C and a PCO₂ of 1 bar, nesquehonite is the exclusive precipitate. researchgate.netresearchgate.net As the temperature and PCO₂ increase, less hydrated and more stable phases are favored. For example, at 120°C and a PCO₂ of 3 bar, hydromagnesite forms and subsequently transforms into magnesite over a period of 5 to 15 hours. inrs.caresearchgate.net A further increase in carbon dioxide pressure can lead to the direct formation of magnesite. At 120°C and a PCO₂ of 100 bar, magnesite precipitates directly, sometimes co-precipitating with hydromagnesite at high supersaturation levels. researchgate.net

The interplay between temperature and PCO₂ on the resulting magnesium carbonate phase is summarized in the table below, based on experimental observations.

| Temperature (°C) | CO₂ Partial Pressure (bar) | Resulting Magnesium Carbonate Phase(s) | Transformation Notes |

|---|---|---|---|

| 25 | 1 | Nesquehonite | Exclusively forms under these conditions. |

| 60 - 90 | Ambient | Hydromagnesite | Forms via transition from nesquehonite. inrs.ca |

| 120 | 3 | Hydromagnesite → Magnesite | Hydromagnesite forms first, then transforms to magnesite within 5-15 hours. researchgate.net |

| 120 | 100 | Magnesite (and Hydromagnesite) | Direct formation of magnesite; co-precipitation with hydromagnesite at high supersaturation. researchgate.net |

Advanced Applications and Functional Material Development

Carbon Capture, Utilization, and Storage (CCUS) Technologies

The imperative to mitigate climate change has spurred research into effective carbon capture, utilization, and storage (CCUS) technologies. Basic magnesium carbonate pentahydrate plays a significant role in this area, particularly in mineral carbonation and the development of novel adsorbent materials.

Mineral carbonation is a process that mimics natural weathering to permanently store carbon dioxide in the form of stable carbonate minerals. In this context, basic magnesium carbonate pentahydrate, and structurally similar hydrated magnesium carbonates like dypingite (Mg₅(CO₃)₄(OH)₂·5H₂O), are key products of CO₂ sequestration. uq.edu.ausquarespace.com The process involves the reaction of CO₂ with magnesium-rich minerals or industrial byproducts. patsnap.com

The development of materials with porous architectures for the direct capture of carbon dioxide is a key area of research in CCUS. While much of the research has focused on materials like mesoporous magnesium carbonate (MMC), the principles can be extended to derivatives of basic magnesium carbonate pentahydrate. researchgate.net The synthesis of nanostructured magnesium carbonates with mesoporous structures from carbon dioxide has been demonstrated, resulting in materials with high surface areas suitable for use as adsorbents. mdpi.com

The porous nature of these materials allows for the physical adsorption of CO₂ molecules onto their surface. The efficiency of these adsorbents is related to their specific surface area and porosity. mdpi.com For instance, synthetic hydrated magnesium carbonates with a nesquehonite structure have been produced with high surface areas and small pore sizes, making them promising candidates for CO₂ capture. mdpi.com The development of adsorbents from basic magnesium carbonate pentahydrate could offer a pathway to creating cost-effective and efficient materials for direct air capture or for capturing CO₂ from industrial flue gases.

Thermochemical energy storage (TCES) is a promising technology for storing thermal energy, particularly from intermittent sources like solar power. This technology utilizes reversible chemical reactions to store and release heat. The decomposition of magnesium carbonate into magnesium oxide and carbon dioxide is an endothermic reaction that can store heat. The reverse reaction, the carbonation of magnesium oxide, is exothermic and releases the stored heat.

Basic magnesium carbonate pentahydrate can serve as a precursor material in these systems. The thermal decomposition of hydrated magnesium carbonate (MgCO₃·xH₂O) occurs in multiple steps, involving the loss of water of hydration followed by the release of carbon dioxide. mdpi.comlboro.ac.uk The total enthalpy of decomposition for a hydrated magnesium carbonate has been measured to be approximately 1050 J/g under a nitrogen atmosphere. mdpi.comlboro.ac.uk The decarbonation step, which is crucial for energy storage, has a decomposition enthalpy of 1030–1054 J/g. mdpi.comlboro.ac.uk

The operational parameters of a TCES system are critical. For instance, the decomposition of hydrated magnesium carbonate requires a higher final temperature of around 630°C in a CO₂ atmosphere compared to an inert atmosphere. mdpi.comresearchgate.net The charging input power can vary significantly with isothermal temperatures, ranging from 4 to 8136 W/kg. mdpi.comresearchgate.net While the energy storage potential is high, challenges remain in the carbonation (discharging) phase, which can be slow under certain conditions. mdpi.comlboro.ac.uk

Table 1: Thermal Decomposition Properties of Hydrated Magnesium Carbonate for TCES

| Property | Value | Atmosphere |

| Total Decomposition Enthalpy | ~1050 J/g | Nitrogen |

| Decomposition Enthalpy (CO₂ loss) | 1030–1054 J/g | Nitrogen |

| Final Decomposition Temperature | ~630 °C | Carbon Dioxide |

| Charging Input Power Range | 4 - 8136 W/kg | - |

Precursor Materials for Advanced Composites and Functional Compounds

Beyond its role in environmental and energy applications, basic magnesium carbonate pentahydrate is a valuable precursor for the synthesis of other high-value magnesium compounds and for the development of advanced composite materials.

High-purity magnesium oxide is a critical material in various industries, including ceramics, catalysis, and refractory materials. Basic magnesium carbonate is a key intermediate in several processes for producing high-purity MgO. meixi-mgo.com One common method involves the calcination of basic magnesium carbonate. google.com

The process often starts with raw materials like dolomite (B100054) or magnesite. meixi-mgo.com In the carbonization method, the ore is calcined and then treated to produce a magnesium bicarbonate solution. This solution is then pyrolyzed to precipitate basic magnesium carbonate. The resulting basic magnesium carbonate is then filtered, dried, and calcined at temperatures ranging from 700°C to 800°C to yield high-purity magnesium oxide. google.com The purity of the final MgO product is typically high, with MgO content often exceeding 99%. google.com

Table 2: Purity of MgO from Calcination of Basic Magnesium Carbonate

| Embodiment | CaO Content (%) | Fe Content (%) | MgO Content (%) |

| 1 | 0.19 | 0.002 | 99.1 |

| 2 | 0.10 | 0.004 | 99.3 |

| 3 | 0.15 | 0.003 | 99.2 |

Data sourced from a patent describing the production of high-purity magnesium oxide from dolomite via a basic magnesium carbonate intermediate. google.com

Basic magnesium carbonate pentahydrate is utilized as a functional filler and reinforcement in polymer matrix composites to enhance their mechanical, thermal, and flame-retardant properties. patsnap.com Its incorporation into various polymer matrices can lead to improvements in stiffness, strength, and dimensional stability. patsnap.com

In a study on polypropylene (B1209903) composites, magnesium carbonate hydroxide (B78521) pentahydrate was evaluated as a flame retardant. At a high filler concentration of 60%, it imparted a Limiting Oxygen Index (LOI) of 28.2 and achieved a V-0 rating in flammability tests, indicating its effectiveness in suppressing combustion. researchgate.net This performance is attributed to the endothermic release of water and carbon dioxide upon heating, which dilutes flammable gases and forms a protective char layer. researchgate.net

In natural rubber composites, the addition of high loadings of magnesium carbonate has been shown to drastically increase the hardness of the material, transforming the typically elastomeric natural rubber into a more rigid composite. nih.gov For instance, at a loading of 180 parts per hundred rubber (phr), the hardness reached 88 Shore A, a significant increase from the 40 Shore A of the original natural rubber. nih.gov This demonstrates the potential of basic magnesium carbonate pentahydrate to significantly modify the mechanical properties of polymers.

Table 3: Effect of Magnesium Carbonate on Polymer Composite Properties

| Polymer Matrix | Filler | Filler Loading | Key Performance Enhancement |

| Polypropylene | Magnesium carbonate hydroxide pentahydrate | 60% | Limiting Oxygen Index of 28.2, V-0 flammability rating |

| Natural Rubber | Magnesium carbonate | 180 phr | Hardness increased to 88 Shore A (from 40 Shore A) |

Environmental Remediation Research

Adsorption of Contaminants and Heavy Metals from Aqueous Solutions

Basic magnesium carbonate is being investigated as a promising, low-cost adsorbent for removing heavy metal pollution from wastewater. nih.gov Heavy metal contamination is a significant environmental hazard, and materials like basic magnesium carbonate offer an effective solution for their removal. nih.govpatsnap.com

Research has demonstrated its ability to adsorb various heavy metal ions. In one study, pumice was modified with basic magnesium carbonate nanosheets, which greatly improved its adsorption capacity. nih.gov The material was effective in removing Copper (Cu²⁺), Lead (Pb²⁺), and Cadmium (Cd²⁺) from aqueous solutions, with an optimum pH of 5 for all three metals. nih.gov The adsorption process was found to follow a pseudo-second-order kinetic model, suggesting that the rate-limiting step is chemical adsorption. rsc.org

The theoretical maximum adsorption capacities, calculated using the Langmuir model, highlight the material's high efficiency. nih.gov Another study focused on the removal of uranium(VI), where a coating of basic magnesium carbonate on cotton cloth achieved a maximum adsorption capacity of 370 mg g⁻¹. rsc.org The thermodynamic parameters from this study indicated that the adsorption process is spontaneous and endothermic. rsc.org The alkaline nature of magnesium carbonate can also help neutralize acidic components in soil and immobilize heavy metals by forming stable mineral compounds, reducing their mobility and bioavailability. tibetmag.com

Table 2: Heavy Metal Adsorption Capacities

| Adsorbent | Contaminant | Maximum Adsorption Capacity | Optimal pH | Reference |

| Basic magnesium carbonate nanosheets on pumice | Copper (Cu²⁺) | 235.29 mg/L | 5 | nih.gov |

| Basic magnesium carbonate nanosheets on pumice | Lead (Pb²⁺) | 595.24 mg/L | 5 | nih.gov |

| Basic magnesium carbonate nanosheets on pumice | Cadmium (Cd²⁺) | 370.34 mg/L | 5 | nih.gov |

| Basic magnesium carbonate coating on cotton cloth | Uranium (VI) | 370 mg/g | Not Specified | rsc.org |

Application in Water Treatment Coagulation and Recycling Processes

Magnesium carbonate serves as an effective coagulant in water treatment, functioning as part of a recyclable system that addresses the challenges of sludge disposal from conventional treatment plants. epa.gov This process combines water softening with coagulation techniques and can be applied to various types of water. epa.gov

In this system, when lime is added to water containing magnesium, magnesium hydroxide is precipitated, which acts as the active coagulant. epa.govepa.gov The flocs formed by magnesium hydroxide are noted to be larger and heavier than those produced by alum, leading to better settling. epa.gov This method is effective for removing both turbidity and organic color from surface waters. epa.gov One study determined that an optimum dosage of 600 mg/L of MgCO₃ reduced the turbidity of a highly turbid water sample by 80%. tums.ac.ir When combined with calcium oxide (lime), a 90% reduction in turbidity was achieved. tums.ac.ir

A significant advantage of this technology is the ability to recover and recycle the chemicals used. epa.govtums.ac.ir The resulting sludge, composed primarily of calcium carbonate and magnesium hydroxide, is treated with carbon dioxide (recarbonation). epa.gov This process selectively dissolves the magnesium hydroxide into soluble magnesium bicarbonate, which can then be filtered and recycled back into the treatment process. epa.gov This recycling capability not only eliminates sludge disposal problems but also reduces chemical costs by about 50% by recovering high-quality quicklime. epa.gov Studies have shown recovery rates of 45% for magnesium carbonate when used alone and 73.5% when used with lime. tums.ac.ir

Geotechnical Engineering and Construction Materials Science

Soil Stabilization and Improvement of Geotechnical Properties in Plastic Clays

Basic magnesium carbonate has been identified as an effective agent for improving the geotechnical properties of highly plastic clays, which often pose challenges in construction and engineering projects. mdpi.comresearchgate.net Its application can enhance soil stability, strength, and reduce sensitivity to moisture. mdpi.comopencivilengineeringjournal.com

When added to plastic clay, magnesium carbonate reduces the liquid limit and plasticity index. mdpi.comqom.ac.ir In one study, the addition of 15% magnesium carbonate to a highly plastic clay resulted in a 15.8% decrease in the liquid limit and a 43.5% decrease in the plasticity index. mdpi.com This significant change in properties altered the soil's classification from a high plastic clay (CH) to a low plastic silt (ML), making it less sensitive to changes in moisture content. mdpi.com The compound also improves the consolidation behavior and reduces the swelling potential of the treated clay. mdpi.comresearchgate.net

The improvement in soil strength is attributed to the needle-shaped morphology of the magnesium carbonate particles, which creates a stronger soil structure by bonding with clay particles and forming larger aggregates. mdpi.comqom.ac.irconsensus.app This leads to a coarser-grained soil texture and increases the unconfined compressive strength. mdpi.com Research combining 1.5% magnesium carbonate with bottom ash for subgrade stabilization showed a substantial increase in the California Bearing Ratio (CBR) from 5.17% (unsoaked) to 47.17%, while the swelling potential decreased from 2.35% to just 0.005%. opencivilengineeringjournal.com

Table 3: Improvement of Geotechnical Properties of Plastic Clay

| Parameter | Treatment | Result | Reference |

| Liquid Limit | 15% MgCO₃ | 15.8% decrease | mdpi.com |

| Plasticity Index | 15% MgCO₃ | 43.5% decrease | mdpi.com |

| Soil Classification | 15% MgCO₃ | Changed from CH to ML | mdpi.com |

| Compression Index | 15% MgCO₃ | Decreased from 0.293 to 0.197 | mdpi.com |

| CBR (unsoaked) | 1.5% MgCO₃ + 15% Bottom Ash | Increased from 5.17% to 47.17% | opencivilengineeringjournal.com |

| Swelling Potential | 1.5% MgCO₃ + 15% Bottom Ash | Decreased from 2.35% to 0.005% | opencivilengineeringjournal.com |

Exploration in Cementitious Material Formulations

Basic magnesium carbonate and related magnesium compounds are being explored in cementitious materials, particularly in the context of developing more sustainable alternatives to conventional Portland cement. exeter.ac.uk Reactive magnesium oxide (MgO)-based cements are of interest because their production requires less energy and results in lower carbon dioxide emissions. exeter.ac.uk

In these systems, the hydration and subsequent carbonation of MgO are critical for strength development. mdpi.com The carbonation process leads to the formation of hydrated magnesium carbonates, which contribute to the hardened properties of the cement paste. exeter.ac.ukmdpi.com The presence of aqueous carbonate species can significantly influence these reactions. bohrium.com For instance, the incorporation of sodium bicarbonate was found to increase the strength of air-cured reactive MgO mortar specimens. mdpi.com

Biomaterial Science and Pharmaceutical Delivery Systems Research

The exploration of novel materials for advanced drug delivery is a cornerstone of modern pharmaceutical science. Among these, mesoporous magnesium carbonate (MMC) has emerged as a promising platform for addressing challenges associated with poorly water-soluble drugs. patsnap.com This section details the research into its development as a mesoporous material for drug stabilization and as a carrier in sophisticated drug delivery systems.

Development of Mesoporous Materials for Amorphous Drug Stabilization and Enhanced Release

A significant challenge in pharmaceutical development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can limit their bioavailability and therapeutic efficacy. disruptivepharma.comazom.com One established strategy to overcome this is to formulate drugs in their amorphous state, as amorphous compounds typically exhibit higher apparent solubility compared to their crystalline counterparts. disruptivepharma.com However, the inherent physical instability of the amorphous form, which tends to recrystallize over time, necessitates the use of stabilizing excipients. disruptivepharma.comazom.com

Mesoporous magnesium carbonate has been developed as a functional excipient to stabilize APIs in their amorphous state. azom.com Synthesized for the first time in 2012 by researchers at Uppsala University, this material, also known by the trade name Upsalite®, possesses an exceptionally high surface area, reportedly the highest for any alkali earth metal carbonate at 800 m² per gram. azom.comwikipedia.org Its unique porous structure is created through a template-free synthesis process involving the reaction of magnesium oxide and methanol (B129727) under carbon dioxide pressure, where expanding CO2 gas forms the mesoporous network. wikipedia.org

The high surface area and large pore volume of MMC allow for significant drug loading. azom.com When a poorly soluble drug is loaded into the nanometer-sized pores (up to 10 nm), the confined space hinders recrystallization, effectively stabilizing the drug in its higher-energy amorphous form. disruptivepharma.comazom.comdisruptivepharma.com This stabilization has been successfully demonstrated for a variety of poorly soluble model drugs, including ibuprofen, itraconazole, and celecoxib. wikipedia.org

The result of this amorphous stabilization is a notable enhancement in the in vitro release rate and an increase in the apparent solubility of the loaded drugs. disruptivepharma.com This improved dissolution profile has the potential to translate into a faster onset of action and greater therapeutic effect in a clinical setting. disruptivepharma.com Research has also indicated promising long-term stability of these formulations, with studies showing stability for over 24 months. disruptivepharma.com Furthermore, the drug release rate from MMC can be modulated by adjusting the particle and pore size of the material, or through chemical modification of the pore walls, allowing for tailored drug delivery profiles. wikipedia.orgpharmaexcipients.com

Investigation as a Carrier Material in Advanced Drug Delivery Platforms

Beyond its role in amorphous stabilization, mesoporous magnesium carbonate is being investigated as a versatile carrier material in advanced drug delivery systems. patsnap.comdisruptivepharma.com Its properties make it an attractive candidate for oral formulations of APIs with poor aqueous solubility. disruptivepharma.com

As a drug carrier, MMC offers several advantages. It is biocompatible, non-toxic, and biodegradable. A key feature is its pH-sensitive solubility; it is soluble in acidic conditions, such as those found in the stomach, which allows for the complete dissolution of the carrier and release of the drug. disruptivepharma.com This property is beneficial for targeted delivery within the gastrointestinal tract.

The material's physical characteristics are also well-suited for pharmaceutical manufacturing. Pharmaceutical grade MMC is a white powder with a particle size optimized for rapid dissolution and excellent intrinsic flowability. disruptivepharma.com This free-flowing nature is retained even with high drug loads (up to 45% w/w), which is advantageous for processes like capsule filling and tablet compression. disruptivepharma.com The API loading process is described as cost-efficient and scalable, utilizing standard pharmaceutical processing equipment. disruptivepharma.com

The versatility of MMC as a carrier allows for its use in various stages of drug development, from small-scale animal studies to potential large-scale commercial manufacturing. disruptivepharma.com Its ability to be used as a filler, binder, or disintegrant further broadens its application as a pharmaceutical excipient. meixi-mgo.com The ongoing research and development of MMC-based drug delivery platforms highlight its potential to improve existing drug products and enable the development of new therapeutics from the large pipeline of poorly soluble drug candidates. azom.comdisruptivepharma.com

Theoretical and Computational Modeling Studies

Molecular Dynamics Simulations for Elucidating Reaction Mechanisms and Interfacial Phenomena

Molecular dynamics (MD) simulations are instrumental in exploring the complex interactions and dynamic processes that govern the formation and behavior of hydrated magnesium carbonates. By simulating the movement of individual atoms and molecules over time, MD provides a granular view of reaction mechanisms and phenomena occurring at interfaces.

Researchers have developed reactive force fields to model the formation of magnesium carbonate in aqueous environments and at mineral-water interfaces. osti.gov These force fields are parameterized using data from quantum mechanical calculations and experimental results for various magnesium-containing crystals, such as brucite and magnesite. osti.gov Simulations using these tools have revealed that the presence of a carbonate or bicarbonate ion can significantly alter the hydration shell of a magnesium ion (Mg²⁺), making it more "labile" or reactive. researchgate.net This is a crucial step in understanding the nucleation and growth of magnesium carbonate minerals, as the strong hydration of Mg²⁺ ions is often considered a kinetic barrier to the formation of anhydrous phases like magnesite.

Key findings from MD simulations include:

The formation of a contact ion pair between magnesium and carbonate significantly lowers the energy barrier for the exchange of water molecules around the magnesium ion compared to the free ion in solution. goldschmidt.info

At the interface between magnesium-rich minerals (like forsterite or brucite) and water, a long-range proton transfer mechanism can deprotonate bicarbonate to form carbonate. osti.govrsc.org

Free energy calculations have quantified the energy barrier for a carbonate ion to attach to a magnesium surface at approximately 0.22 eV. osti.govrsc.org

These simulations provide a detailed picture of the initial steps of carbonation, highlighting the importance of interfacial water layers in facilitating ion transport and chemical reactions. rsc.org Classical MD simulations have also been used to study the mechanical properties of minerals like forsterite and its carbonation product, magnesite, offering insights into processes relevant to mineral carbonation technologies. vt.edu

Table 1: Key Parameters from Molecular Dynamics Simulations

Density Functional Theory (DFT) Calculations for Electronic Structure and Thermodynamic Stability

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and thermodynamic properties of materials from first principles. DFT calculations have been extensively applied to the magnesium carbonate system to determine phase stability, predict structural properties, and understand bonding characteristics.

DFT studies have been crucial in developing a thermodynamic framework for hydrated magnesium carbonate minerals. acs.org By combining DFT calculations with experimental chemical potentials, researchers can predict the stability of different phases, such as nesquehonite (MgCO₃·3H₂O), hydromagnesite (B1172092) (Mg₅(CO₃)₄(OH)₂·4H₂O), and magnesite (MgCO₃), under various conditions. acs.org These models show that at low temperatures, hydrated phases are more stable, while magnesite becomes the thermodynamically favored phase at higher temperatures. nih.gov

DFT calculations confirm the thermodynamic stability of different polymorphs of hydrated magnesium carbonates under pressure. nih.gov For instance, simulations have corroborated experimental findings of pressure-induced phase transitions in nesquehonite. nih.govacs.org Furthermore, DFT has been used to investigate the electronic structure of solvated magnesium ions with carbonate solvents, revealing that the interaction affects the HOMO and LUMO energy levels of the solvent molecules. nih.gov The charge transfer and nature of the chemical bonds between magnesium and carbonate groups can be analyzed, providing fundamental insights into the stability of these complexes. nih.govacs.org

Table 2: Applications of DFT in Magnesium Carbonate Systems

Computational Insights into Energy Barriers and Transformation Pathways in Carbonate Systems

Understanding the energy barriers and transformation pathways is key to controlling the synthesis of specific magnesium carbonate phases. Computational methods, particularly DFT and enhanced sampling MD techniques, provide quantitative data on these processes.

The difficulty in precipitating anhydrous magnesite at low temperatures is attributed to a high kinetic barrier, largely due to the strong hydration of Mg²⁺ ions. goldschmidt.info Computational studies have focused on quantifying the energy barriers associated with the dehydration of Mg²⁺ and the subsequent carbonation reactions. For example, the presence of H₂O molecules can hinder the carbonation of magnesium oxide (MgO), while the carbonation of brucite (Mg(OH)₂) can be impeded by the formation of initial carbonate and hydrate (B1144303) layers. nih.gov

Simulations help to map out the reaction pathways for the transformation between different hydrated magnesium carbonates. mdpi.com For instance, studies have explored the temperature-dependent transformation of nesquehonite into dypingite or hydromagnesite. researchgate.net These transformations often occur through dissolution and reprecipitation mechanisms. researchgate.net Computational modeling can elucidate the intermediate steps and transition states involved, providing a molecular-level understanding of these phase changes. By calculating the energy profiles of these pathways, researchers can identify the rate-limiting steps and the conditions that favor the formation of specific products like basic magnesium carbonate pentahydrate.

Predictive Modeling for Rational Material Design and Performance Optimization

The insights gained from molecular dynamics and DFT simulations are increasingly being integrated into higher-level predictive models for the rational design of materials with tailored properties. By combining computational data with machine learning (ML) algorithms, it is possible to accelerate the discovery and optimization of materials for specific applications. mdpi.comnih.gov

In the context of magnesium-based materials, predictive modeling can be used to forecast mechanical properties, formability, and corrosion resistance based on composition and processing parameters. mdpi.comnih.gov For magnesium carbonates, this approach can optimize synthesis conditions to control morphology, particle size, and phase purity. icm.edu.pl For example, molecular dynamics simulations have been used to understand how hydration-carbonation conditions influence the morphology of basic magnesium carbonate by calculating the adsorption energy of carbon dioxide on different crystal faces of the precursor magnesium hydroxide (B78521). icm.edu.pl

The goal of rational material design is to move beyond trial-and-error experimentation towards a more targeted, computationally-guided approach. nih.govwiley.com By developing accurate models that link atomic-scale features to macroscopic performance, scientists can screen potential synthesis routes and chemical compositions in silico, saving time and resources. youtube.com This predictive capability is essential for optimizing the performance of basic magnesium carbonate pentahydrate in various industrial applications.

Future Research Trajectories and Unresolved Challenges

Innovations in Sustainable and Energy-Efficient Synthesis Methods

A significant challenge in the production of magnesium carbonates is the high energy input required for traditional synthesis routes, which often involve high temperatures and pressures to produce the anhydrous form, magnesite. researchgate.netmdpi.com The formation of hydrated magnesium carbonates like the basic pentahydrate often precedes the more stable anhydrous phase, but controlling this process efficiently is key. rsc.orgnih.gov Future research is intensely focused on developing synthesis methods that are both environmentally benign and economically viable.

Key areas of innovation include:

Low-Temperature and Low-Pressure Synthesis: A major hurdle is achieving carbonate precipitation at ambient temperatures and low partial pressures of CO₂, conditions similar to those found in industrial flue gas. rsc.org Research into hydration-carbonation methods aims to optimize reaction conditions, such as temperature and duration, to control the morphology and stability of the final product without excessive energy consumption. researchgate.netjournalssystem.comicm.edu.pl Studies have shown that spherical basic magnesium carbonate can be achieved at temperatures as low as 50°C. journalssystem.com